molecular formula C7H8N4OS B12509745 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone oxime CAS No. 478080-42-1

1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone oxime

Cat. No.: B12509745
CAS No.: 478080-42-1
M. Wt: 196.23 g/mol
InChI Key: HWSJBGREERNYAV-UHFFFAOYSA-N
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Description

N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)hydroxylamine is a complex organic compound with a unique structure that combines a triazole ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)hydroxylamine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Thiazole Ring: This step involves the cyclization of a thioamide with a halogenated ketone or aldehyde.

    Coupling of the Rings: The triazole and thiazole rings are then coupled through a condensation reaction with an appropriate aldehyde or ketone.

    Introduction of the Hydroxylamine Group: This is typically done through a nucleophilic substitution reaction using hydroxylamine or its derivatives.

Industrial Production Methods

Industrial production of N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)hydroxylamine would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)hydroxylamine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It could bind to specific receptors, modulating cellular responses.

    DNA Interaction: It may interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)hydroxylamine can be compared with similar compounds such as:

    N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}methylidene)hydroxylamine: This compound has a similar structure but with a different substituent on the triazole ring.

    N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}propylidene)hydroxylamine: This compound has a longer alkyl chain, which may affect its properties and reactivity.

The uniqueness of N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)hydroxylamine lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4OS/c1-4(10-12)6-5(2)11-7(13-6)8-3-9-11/h3,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSJBGREERNYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501183915
Record name 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501183915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478080-42-1
Record name 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478080-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501183915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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